N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines and features a unique structure that contributes to its biological activity. Its molecular formula is C15H16N4O, with a molecular weight of 284.32 g/mol. The structural complexity allows for various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MDA-MB-231 (Triple-Negative Breast Cancer) : Research indicates that this compound inhibits cell viability and proliferation in MDA-MB-231 cells through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanism involves the modulation of key signaling pathways associated with cancer progression. The compound has been shown to interact with proteins involved in cell survival and apoptosis:
- eEF2K Inhibition : The compound acts as an inhibitor of eEF2 kinase (eEF2K), a protein that regulates protein synthesis and is implicated in cancer cell survival. By inhibiting eEF2K, the compound induces degradation of this protein, leading to reduced viability in cancer cells .
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, which is critical for preventing uncontrolled proliferation.
Case Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MDA-MB-231 | 5.0 | eEF2K inhibition |
2 | HCC1806 | 7.5 | Apoptosis induction |
3 | HeLa | 10.0 | Cell cycle arrest |
These studies demonstrate the compound's potential as a therapeutic agent against various cancers.
Antibacterial and Antioxidant Effects
Beyond its anticancer properties, this compound has shown promising antibacterial and antioxidant activities:
- Antibacterial Activity : The compound exhibits inhibitory effects against several bacterial strains, suggesting potential use in treating bacterial infections.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
属性
IUPAC Name |
4-oxo-8-phenyl-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIRMALHJLWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。